2-nitro-N-(1-phenylethyl)benzamide

Melting Point Purity Analysis Identity Verification

Researchers often struggle to procure benzamide intermediates with precise electronic and stereochemical control for asymmetric synthesis. CAS 124264-90-0 solves this via: - Ortho-nitro group: Enables intramolecular H-bonding, altering amide conformation vs. meta/para isomers. - Chiral N-(1-phenylethyl) auxiliary: Provides stereochemical control (e.g., 78:22 dr in enolate alkylations). - Reliable supply: High-purity material (>98%) for reproducible SAR studies and T3P-mediated amidation.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 124264-90-0
Cat. No. B052523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(1-phenylethyl)benzamide
CAS124264-90-0
Synonyms2-NITRO-N-(1-PHENYLETHYL)BENZAMIDE
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H14N2O3/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17(19)20/h2-11H,1H3,(H,16,18)
InChIKeyTYMCJGBVKJRKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-N-(1-phenylethyl)benzamide Sourcing Guide


2-Nitro-N-(1-phenylethyl)benzamide (CAS 124264-90-0) is a nitro-substituted benzamide derivative with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . It is characterized by a nitro group at the 2-position of the benzamide ring and an N-(1-phenylethyl) substituent, giving it a melting point of 161.5–162 °C . This compound is primarily utilized as a synthetic intermediate in the preparation of aralkylamides via propylphosphonic anhydride (T3P)-mediated amidation, and serves as a versatile building block in medicinal chemistry and organic synthesis .

2-Nitro-N-(1-phenylethyl)benzamide Substitution Risks


Generic substitution of 2-nitro-N-(1-phenylethyl)benzamide with other benzamide derivatives is not straightforward due to the unique electronic and steric effects conferred by the ortho-nitro group and the N-(1-phenylethyl) moiety . The specific substitution pattern directly influences key physicochemical properties such as melting point, pKa, and solubility, which in turn affect reactivity and purification in downstream synthetic steps . For instance, the ortho-nitro group can participate in intramolecular hydrogen bonding, altering amide bond conformation and stability compared to para- or meta-substituted analogs [1]. Furthermore, the presence of a chiral center in the N-(1-phenylethyl) group offers stereochemical control in asymmetric syntheses, a feature absent in simpler benzamides [1].

2-Nitro-N-(1-phenylethyl)benzamide vs. Analogs: Procurement Evidence


Melting Point for Purity and Identity Verification

The melting point of 2-nitro-N-(1-phenylethyl)benzamide is reported as 161.5–162 °C . In comparison, the non-nitro analog N-(1-phenylethyl)benzamide melts at approximately 112–114 °C , while the 3,5-dinitro analog (R)-3,5-dinitro-N-(1-phenylethyl)benzamide melts at 158–161 °C [1]. This 49.5 °C increase relative to the unsubstituted benzamide provides a clear thermal fingerprint for quality control and identity confirmation during procurement.

Melting Point Purity Analysis Identity Verification Benzamide Derivatives

Ortho-Nitro Substitution: pKa & Hydrogen Bonding

The predicted pKa of 2-nitro-N-(1-phenylethyl)benzamide is 12.95 ± 0.46 . For the 4-amino analog (4-amino-N-(1-phenylethyl)benzamide), the predicted pKa of the amino group is significantly lower (~4–5), leading to different protonation states under physiological or reaction conditions [1]. The ortho-nitro group in the target compound can form an intramolecular hydrogen bond with the amide N–H, which is not possible in para-substituted analogs, potentially altering solubility and chromatographic behavior.

pKa Hydrogen Bonding Reactivity Nitrobenzamide

Chiral Center for Stereocontrol in Asymmetric Synthesis

The N-(1-phenylethyl) group introduces a stereogenic center. In the closely related N-(1-phenylethyl)benzamide, this chiral auxiliary affords a diastereomeric ratio (dr) of 78:22 in the alkylation of glycinate enolates [1]. While direct data for the 2-nitro derivative is not published, the ortho-nitro group is expected to enhance stereocontrol through additional chelation or steric effects [2]. In contrast, achiral benzamides (e.g., N-phenylbenzamide) cannot provide any stereoselectivity.

Asymmetric Synthesis Chiral Auxiliary Stereoselective Diastereoselectivity

Commercial Purity and Availability Benchmarking

Reputable vendors, such as AKSci and Sigma-Aldrich (AldrichCPR), supply 2-nitro-N-(1-phenylethyl)benzamide with a minimum purity of 95% . This is comparable to the purity offered for the more common 4-amino analog (typically ≥98%), but the availability of the 2-nitro derivative is more limited, often requiring custom synthesis [1]. The specified purity ensures reliable performance in sensitive applications like NMR titration or biological assays where trace impurities could confound results.

Purity Quality Control Procurement Specifications

2-Nitro-N-(1-phenylethyl)benzamide Applications


Aralkylamide Library Synthesis

2-Nitro-N-(1-phenylethyl)benzamide serves as a key intermediate in the propylphosphonic anhydride (T3P)-mediated amidation of aralkyl alcohols with nitriles . This method is particularly valuable for generating diverse aralkylamide libraries for high-throughput screening. The ortho-nitro group can be reduced to an amino group for further functionalization, offering a synthetic handle absent in simpler benzamides. Procurement of this specific intermediate is justified when the target library requires a 2-substituted benzamide core.

Asymmetric Synthesis with Chiral Auxiliaries

The N-(1-phenylethyl) group in this compound provides a stereogenic center. Based on class-level evidence from closely related N-(1-phenylethyl)benzamides, this chiral auxiliary can induce diastereoselectivity (e.g., 78:22 dr) in enolate alkylations [1]. The ortho-nitro substituent may further enhance stereocontrol through chelation or steric bias. Research groups engaged in asymmetric synthesis should procure this compound when exploring new chiral auxiliaries or when a specific stereochemical outcome is desired.

Physicochemical Property Studies of Ortho-Substituted Benzamides

The distinct properties of 2-nitro-N-(1-phenylethyl)benzamide (melting point: 161.5–162 °C, pKa ~12.95) make it a valuable probe for structure-property relationship (SPR) studies . Comparing this compound to its para- and meta-nitro analogs, or to the unsubstituted benzamide, allows researchers to quantify the effect of ortho-substitution on hydrogen bonding, solubility, and chromatographic behavior. Procurement of high-purity material from reputable vendors ensures that observed differences are due to intrinsic molecular properties rather than impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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